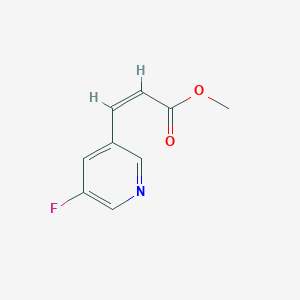

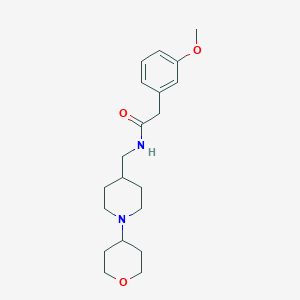

methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

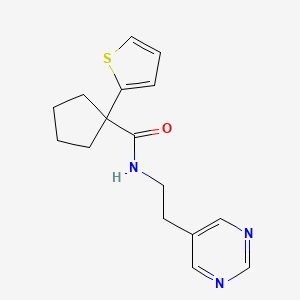

Methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate, also known as MFPE, is a fluorinated derivative of pyridine that has been widely used in scientific research. It is a colorless, crystalline compound with a melting point of 77°C and a boiling point of 138°C. MFPE has been used in a variety of applications, including organic synthesis, drug delivery, and medical imaging. It has also been used as a reagent in the synthesis of a number of other compounds.

Applications De Recherche Scientifique

Intramolecular Carbocyclization

Gimazetdinov et al. (2017) explored the intramolecular carbocyclization of methyl prop-2-enoate derivatives, resulting in the formation of bicyclohexene structures, with potential implications for synthesizing complex molecular architectures Gimazetdinov et al., 2017.

Synthesis of α-Methylidene-β-lactams

Buchholz and Hoffmann (1991) discussed the transformation of methyl prop-2-enoates into α-methylidene-β-lactams, highlighting the significance in synthesizing compounds with potential pharmacological activities Buchholz & Hoffmann, 1991.

Structural Analysis and Spectrometric Identification

Johnson et al. (2006) synthesized and analyzed ethyl prop-2-enoate derivatives, providing insights into molecular structures and spectrometric properties that could inform the development of new compounds Johnson et al., 2006.

Sulfonation and Synthesis

Hirst and Parsons (2003) focused on the sulfonation of methyl prop-2-enoate, a process that could be pivotal in creating various chemical entities for different applications Hirst & Parsons, 2003.

Photoalignment in Liquid Crystals

Hegde et al. (2013) investigated prop-2-enoates for their role in the photoalignment of nematic liquid crystals, suggesting potential applications in liquid crystal display (LCD) technology Hegde et al., 2013.

Prostanoid Synthesis

Valiullina et al. (2019) synthesized methyl prop-2-enoate derivatives for use in prostanoid synthesis, indicating a possible application in the development of prostaglandin-related drugs Valiullina et al., 2019.

Crystal Packing Analysis

Zhang et al. (2011) analyzed the crystal packing of ethyl prop-2-enoate derivatives, uncovering interactions like N⋯π and O⋯π, which could be crucial for understanding molecular assembly and design Zhang et al., 2011.

Synthesis and Characterization for Pharmaceutical Applications

Murugavel et al. (2016) synthesized and characterized a methyl prop-2-enoate derivative, assessing its potential as a bioactive agent with antimicrobial properties and its potential inhibition of penicillin-binding protein Murugavel et al., 2016.

Propriétés

IUPAC Name |

methyl (Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3/b3-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVWSGIMPIFCBE-IHWYPQMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CN=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C1=CC(=CN=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2408451.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)

![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)

![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)